molecular formula C16H13N5 B14251185 2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- CAS No. 485801-08-9

2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-

Cat. No.: B14251185
CAS No.: 485801-08-9
M. Wt: 275.31 g/mol
InChI Key: OBKPVVIYTOGCLQ-UHFFFAOYSA-N
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Description

2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing and staining applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- typically involves the diazotization of 2-aminopyridine followed by coupling with 2-aminopyridine. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and the addition of stabilizing agents to prevent the decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often resulting in changes in color.

    Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions due to its ability to form colored complexes.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. This interaction often involves the nitrogen atoms in the pyridine rings, which act as ligands, binding to the metal ions. The formation of these complexes can alter the electronic properties of the compound, leading to changes in color and other physical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog that lacks the azo group but shares the pyridine structure.

    2,2’-Dipyridylamine: Contains two pyridine rings connected by an amine group, similar in structure but different in reactivity.

    N-phenyl-2-pyridinamine: Another related compound with a phenyl group attached to the pyridine ring.

Uniqueness

2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]- is unique due to its azo group, which imparts distinct electronic and optical properties. This makes it particularly useful in applications requiring color changes and complex formation with metal ions.

Properties

CAS No.

485801-08-9

Molecular Formula

C16H13N5

Molecular Weight

275.31 g/mol

IUPAC Name

N-[2-(pyridin-2-yldiazenyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C16H13N5/c1-2-8-14(20-21-16-10-4-6-12-18-16)13(7-1)19-15-9-3-5-11-17-15/h1-12H,(H,17,19)

InChI Key

OBKPVVIYTOGCLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=CC=N2)N=NC3=CC=CC=N3

Origin of Product

United States

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